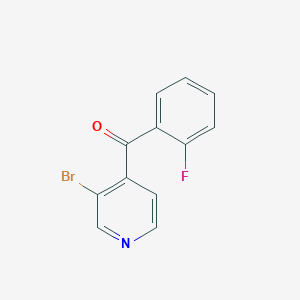

Methanone, (3-bromo-4-pyridinyl)(2-fluorophenyl)-

Description

The compound Methanone, (3-bromo-4-pyridinyl)(2-fluorophenyl)- features a ketone group bridging a 3-bromo-4-pyridinyl moiety and a 2-fluorophenyl group. The pyridinyl ring introduces aromatic nitrogen, while bromine at the 3-position and fluorine at the 2-phenyl position contribute steric bulk and electron-withdrawing effects. Its structural analogs, discussed below, provide insights into its hypothetical properties.

Properties

CAS No. |

1263279-48-6 |

|---|---|

Molecular Formula |

C12H7BrFNO |

Molecular Weight |

280.09 g/mol |

IUPAC Name |

(3-bromopyridin-4-yl)-(2-fluorophenyl)methanone |

InChI |

InChI=1S/C12H7BrFNO/c13-10-7-15-6-5-8(10)12(16)9-3-1-2-4-11(9)14/h1-7H |

InChI Key |

IBNLCGFVQUVSJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=NC=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methanone, (3-bromo-4-pyridinyl)(2-fluorophenyl)- typically involves the reaction of 3-bromo-4-pyridinecarboxaldehyde with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Methanone, (3-bromo-4-pyridinyl)(2-fluorophenyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methanone, (3-bromo-4-pyridinyl)(2-fluorophenyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methanone, (3-bromo-4-pyridinyl)(2-fluorophenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and fluorine atoms in the compound’s structure may play a role in its binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyrazole-Based Methanones

Compounds such as (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone () share the 2-fluorophenyl group but replace the pyridinyl ring with a pyrazole system. However, bromine’s bulk in the target compound could reduce solubility relative to smaller substituents like hydroxy or methyl groups .

Quinazoline and Piperazine Derivatives

- Diethyl (2-fluorophenyl)(6-fluoroquinazolin-4-ylamino)methylphosphonate () demonstrates moderate antiviral activity (52.0% curative activity against TMV), suggesting that fluorophenyl groups in heterocyclic systems can enhance bioactivity.

- 4-(3-Chlorophenyl)piperazin-1-ylmethanone () has a logP of 3.4564, indicating moderate lipophilicity. Replacing the piperazine with pyridinyl in the target compound may alter solubility and binding affinity in biological systems .

Thermal Stability

Compounds like di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) () decompose at 288.7°C and 247.6°C, respectively, stabilized by extensive hydrogen bonding. The target compound’s bromine and fluorine substituents may lower thermal stability due to steric strain, though crystallinity from aromatic stacking could offset this .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | logP | Thermal Stability (°C) | Biological Activity | Reference |

|---|---|---|---|---|---|---|---|

| Methanone, (3-bromo-4-pyridinyl)(2-fluorophenyl)- | C₁₂H₈BrFNO | 296.10 (est.) | 3-Br-4-pyridinyl, 2-F-phenyl | ~3.2* | Not reported | Hypothetical agrochemical | N/A |

| 4-(3-Chlorophenyl)piperazin-1-ylmethanone | C₁₇H₁₆ClFN₂O | 318.78 | 3-Cl-phenyl, piperazine | 3.4564 | Not reported | Neurological targeting | |

| Di(1H-tetrazol-5-yl)methanone oxime | C₃H₄N₈O | 184.12 | Tetrazole, oxime | -0.5* | 288.7 | High thermal stability |

*Estimated based on substituent contributions.

Biological Activity

Methanone, (3-bromo-4-pyridinyl)(2-fluorophenyl)-, also known by its CAS number 1263279-48-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C22H20BrFN2 |

| Molecular Weight | 423.31 g/mol |

| IUPAC Name | Methanone, (3-bromo-4-pyridinyl)(2-fluorophenyl)- |

| InChI Key | XXXXXX |

The biological activity of Methanone, (3-bromo-4-pyridinyl)(2-fluorophenyl)- is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may act as an inhibitor of certain enzymes and receptors, modulating their activity. Specifically, it has shown potential as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs) which are implicated in cognitive functions and sensory gating .

Biological Activity and Therapeutic Applications

- Neuroprotective Effects : Studies have demonstrated that compounds similar to Methanone can enhance cognitive function and exhibit neuroprotective properties through modulation of nAChRs .

- Anticancer Potential : The compound's structural features suggest potential anticancer activity. Research on related compounds has indicated that they may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.

- Anti-inflammatory Properties : Some studies suggest that Methanone derivatives may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Study on α7 nAChR Modulation : In vitro studies showed that Methanone enhances the response of α7 nAChRs to acetylcholine, leading to improved synaptic transmission. The concentration-response curves indicated significant modulation at concentrations as low as 10 µM .

- Antitumor Activity : A series of experiments demonstrated that related methanone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs were found to induce apoptosis in breast cancer cells via mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.